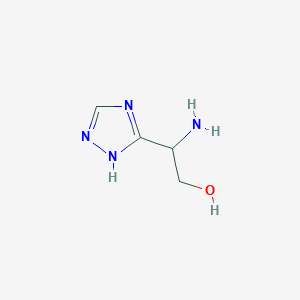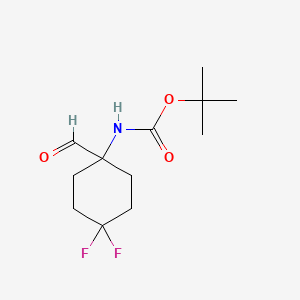![molecular formula C6H12ClN3O2 B15318464 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride](/img/structure/B15318464.png)
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and cytotoxic agent. It has shown promise in targeting enzymes such as thymidylate synthase and topoisomerase II, which are involved in cancer cell proliferation.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its bioisosteric properties and wide spectrum of biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as scintillating materials and dyestuffs.
Mécanisme D'action
The mechanism of action of 1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division.
Protein Interaction: It interacts with proteins involved in cell proliferation, such as kinases and growth factors, thereby exerting its cytotoxic effects.
Comparaison Avec Des Composés Similaires
1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanaminehydrochloride can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: This isomer has similar biological activities but differs in its chemical reactivity and stability.
1,3,4-Oxadiazole: Known for its anticancer potential, this isomer also targets enzymes and proteins involved in cancer cell proliferation.
1,2,5-Oxadiazole: This isomer is less commonly studied but has shown potential in materials science applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H12ClN3O2 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
[3-(ethoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-2-10-4-5-8-6(3-7)11-9-5;/h2-4,7H2,1H3;1H |
Clé InChI |
HORNJBSNUHIUQE-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NOC(=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


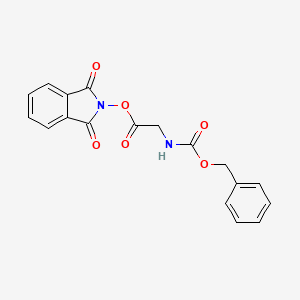
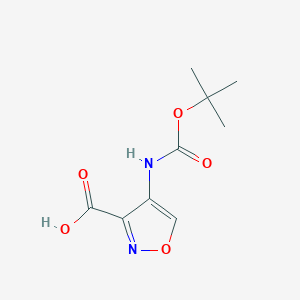
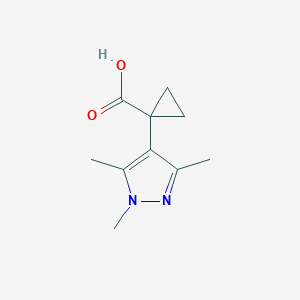
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
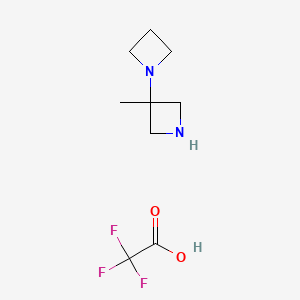
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
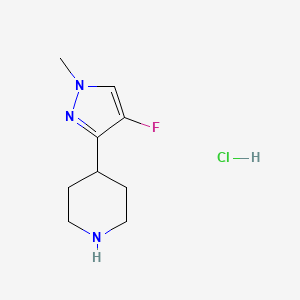
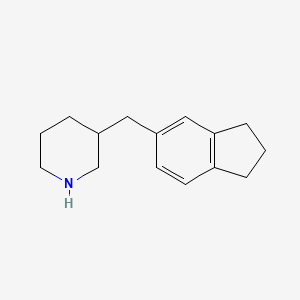
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
